Product packaging for Cobalt(2+) magnesium hydroxide (1/1/4)(Cat. No.:CAS No. 61179-07-5)

Cobalt(2+) magnesium hydroxide (1/1/4)

Cat. No.: B14591713
CAS No.: 61179-07-5
M. Wt: 151.27 g/mol
InChI Key: RJASFCFBWYAETR-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

General Structure and Composition of M(II)-M(III) Hydroxides

Layered Double Hydroxides (LDHs) are a class of ionic lamellar compounds whose structure is derived from that of brucite, Mg(OH)₂. researchgate.net The brucite structure consists of stacked sheets of edge-sharing M(OH)₆ octahedra, where M is a divalent metal cation. wikipedia.org In LDHs, a fraction of these divalent cations (M²⁺) is isomorphously substituted by trivalent cations (M³⁺), resulting in positively charged layers. researchgate.netnih.gov

The general chemical formula for an LDH is [M(II)₁₋ₓM(III)ₓ(OH)₂]ˣ⁺[Aⁿ⁻]ₓ/ₙ·zH₂O. acs.orgacs.org

M(II) and M(III) represent divalent (e.g., Mg²⁺, Co²⁺, Ni²⁺, Zn²⁺) and trivalent (e.g., Al³⁺, Fe³⁺, Cr³⁺) metal cations, respectively. nih.govnih.gov

x is the molar ratio of M³⁺ / (M²⁺ + M³⁺). nih.gov

Aⁿ⁻ is an interlayer anion with charge n that balances the positive charge of the hydroxide (B78521) layers. acs.org

z represents the number of interlayer water molecules. acs.org

The positive charge on the layers is compensated by hydrated anionic species located in the interlayer space. researchgate.net This unique structure allows for a wide range of compositions by varying the nature of the metal cations, their molar ratio, and the type of interlayer anion. Materials such as Magnesium-cobalt-layered double hydroxy (Mg–Co–LDH) have been synthesized using methods like co-precipitation. researchgate.net

ComponentDescriptionExamples
Hydroxide Layer Brucite-like sheets of [M(II)₁₋ₓM(III)ₓ(OH)₂]ˣ⁺[Mg₀.₇Al₀.₃(OH)₂]⁰.³⁺
Divalent Cation (M²⁺) Occupies octahedral sites within the hydroxide layer.Mg²⁺, Co²⁺, Ni²⁺, Fe²⁺ acs.org
Trivalent Cation (M³⁺) Substitutes for M²⁺, creating a positive layer charge.Al³⁺, Fe³⁺, Cr³⁺ nih.gov
Interlayer Anion (Aⁿ⁻) Balances the positive layer charge.CO₃²⁻, Cl⁻, NO₃⁻ nih.gov
Interlayer Water Hydrates the interlayer anions.H₂O

Significance of Divalent Cations in Mixed Hydroxide Systems

The unit cell parameter a, which represents the distance between two adjacent cations in the layer, is primarily governed by the ionic radius of the divalent cation. acs.org The stability of the crystal structure is influenced by the electrostatic interactions between the positively charged hydroxide sheets and the interlayer anions, which in turn are affected by the cationic composition of the layer. researchgate.net

PropertyInfluence of Divalent Cation (M²⁺)
Lattice Parameters The ionic radius of M²⁺ is a primary determinant of the unit cell dimensions. researchgate.net
Structural Stability The nature of the M²⁺ cation affects electrostatic forces and hydrogen bonding, which cohesion of the crystal structure. acs.org
Electronic Properties The type of M²⁺ cation (e.g., transition metals like Co²⁺) defines the electronic and magnetic characteristics of the material.
Catalytic Activity In catalytic applications, the M²⁺ cation can serve as an active site or influence the properties of other active components. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula CoH4MgO4 B14591713 Cobalt(2+) magnesium hydroxide (1/1/4) CAS No. 61179-07-5

Properties

CAS No.

61179-07-5

Molecular Formula

CoH4MgO4

Molecular Weight

151.27 g/mol

IUPAC Name

magnesium;cobalt(2+);tetrahydroxide

InChI

InChI=1S/Co.Mg.4H2O/h;;4*1H2/q2*+2;;;;/p-4

InChI Key

RJASFCFBWYAETR-UHFFFAOYSA-J

Canonical SMILES

[OH-].[OH-].[OH-].[OH-].[Mg+2].[Co+2]

Origin of Product

United States

Research Significance of Cobalt and Magnesium Synergistic Systems

Co-precipitation Techniques

Co-precipitation is a widely employed and cost-effective method for synthesizing mixed metal hydroxides, including Cobalt(2+) magnesium hydroxide. meixi-mgo.com This technique involves the simultaneous precipitation of cobalt and magnesium ions from a solution by adding a precipitating agent. The process is valued for its simplicity and scalability. meixi-mgo.com Key to this method is the precise control over several reaction parameters to ensure the formation of a homogeneous product with the desired stoichiometry and morphology.

The pH of the reaction medium is a critical parameter in the co-precipitation process, as it directly influences the precipitation of metal ions. For the synthesis of cobalt-magnesium hydroxides, the pH is typically adjusted to a range of 8.0 to 10. meixi-mgo.commeixi-mgo.com If the pH is too low, the precipitation of cobalt ions may be incomplete, while a pH that is too high can lead to the excessive precipitation of magnesium hydroxide, making subsequent filtration difficult. meixi-mgo.com

Temperature also plays a significant role in the characteristics of the precipitate. Higher reaction temperatures generally result in the formation of coarser particles, which can improve the filtration performance of the resulting cobalt hydroxide. meixi-mgo.com For instance, optimal conditions for cobalt precipitation using magnesium oxide have been identified as a pH of 8.0 and a temperature of 50°C, with a reaction time of 4 hours. meixi-mgo.com Under these conditions, a cobalt recovery rate of over 99% can be achieved. meixi-mgo.com

Optimal Conditions for Cobalt Precipitation via Co-precipitation
ParameterOptimal Value/RangeReference
pH8.0 - 10 meixi-mgo.commeixi-mgo.com
Temperature50°C meixi-mgo.com
Reaction Time4 hours meixi-mgo.com

The choice of precursor salts, which provide the cobalt and magnesium ions, can significantly impact the properties of the final product. Commonly used salts include nitrates, chlorides, and acetates of cobalt and magnesium. mdpi.comscielo.org.za The anions of these salts can influence the morphology and composition of the resulting hydroxide precipitate.

For example, studies on the synthesis of colloidal cobalt oxyhydroxide have shown that the use of cobalt acetate (B1210297) versus cobalt nitrate (B79036) as a precursor results in differences in the thermal stability and electrochemical properties of the final material. scielo.org.za Characterization data has indicated the presence of counter ions, such as acetate (CH₃COO⁻) and nitrate (NO₃⁻), which can be intercalated within the structure of the colloidal cobalt. scielo.org.za This intercalation can affect the material's properties. The thermal decomposition profiles of the precursor salts also differ, which can influence the formation of the final oxide phase. scielo.org.za

The precipitating agent is a crucial component in the co-precipitation process, as it provides the hydroxide ions (OH⁻) necessary to precipitate the metal cations. Common precipitating agents include sodium hydroxide (NaOH), ammonium (B1175870) hydroxide (NH₄OH), and magnesium oxide (MgO). meixi-mgo.comwits.ac.zainoe.ro The choice of precipitating agent can affect the reaction kinetics, particle size, and purity of the final product.

Magnesium oxide is often used as a precipitating agent in the recovery of cobalt from solutions. wits.ac.za One of the challenges with using magnesium oxide is the potential for unreacted magnesia to remain in the final product, which can affect its quality. wits.ac.za The use of sodium hydroxide can lead to the formation of byproducts that may require additional treatment steps to remove. researchgate.net The concentration and rate of addition of the precipitating agent are also important parameters to control to achieve the desired particle characteristics. nih.govresearchgate.net

Hydrothermal and Solvothermal Methods

Hydrothermal and solvothermal methods are alternative synthetic routes that involve carrying out the precipitation reaction in a closed system, such as an autoclave, at elevated temperatures and pressures. rsc.orgnih.gov These methods can produce highly crystalline materials with well-defined morphologies. rsc.orgmdpi.com

In a typical hydrothermal synthesis, an aqueous solution of the precursor salts and a precipitating agent is heated in an autoclave. For example, cobalt oxide nanoparticles supported on magnesium oxide nanoplates have been synthesized via a hydrothermal co-precipitation strategy. rsc.org The process involves heating the reaction mixture, followed by calcination to obtain the final product. rsc.org Solvothermal synthesis is similar to the hydrothermal method but uses a non-aqueous solvent. rsc.org These methods allow for precise control over the size and shape of the resulting nanoparticles by adjusting parameters such as reaction time, temperature, and the type of solvent and surfactants used. semanticscholar.org

Thermal Decomposition Pathways of Precursors

Thermal decomposition is a critical step that is often employed following co-precipitation or hydrothermal synthesis to convert the precursor hydroxide into the final oxide form. mdpi.comsurrey.ac.uk This process involves heating the precursor material to a specific temperature, causing it to decompose and form the desired oxide phase.

The decomposition of cobalt-magnesium hydroxide precursors typically occurs in stages. For cobalt hydroxides, major decomposition stages include the dehydration of interlayer water at around 149-164°C, followed by dehydroxylation at higher temperatures. rsc.org The specific decomposition temperatures can be influenced by the presence of intercalated anions from the precursor salts. rsc.org For instance, cobalt nitrate has a lower decomposition temperature range (up to 300°C) compared to magnesium nitrate (up to 450°C). mdpi.com This difference in decomposition rates can influence the formation of the final mixed oxide phase. mdpi.com Thermogravimetric analysis (TGA) is a common technique used to study these decomposition pathways and determine the optimal calcination temperatures. pstu.ru

Decomposition Stages of Cobalt Hydroxides
Decomposition StageTemperature Range (°C)ProcessReference
Stage 1149 - 164Dehydration of interlayer water rsc.org
Stage 2185 - 197Dehydroxylation of hydrotalcite-like phases rsc.org
Stage 3219 - 222Dehydroxylation of brucite-like phases rsc.org

Sonochemical Approaches

Sonochemical methods utilize high-intensity ultrasound to induce chemical reactions and form nanostructured materials. nih.gov The process of acoustic cavitation, which involves the formation, growth, and implosive collapse of bubbles in a liquid, creates localized hot spots with extremely high temperatures and pressures. kashanu.ac.ir These extreme conditions can drive chemical reactions and lead to the formation of nanoparticles with unique properties.

This approach has been used to synthesize magnesium hydroxide nanoparticles without the need for additives or non-aqueous solvents. nih.gov By varying the sonochemical parameters, such as ultrasonic frequency and power, it is possible to control the morphology and size of the resulting particles. nih.govkashanu.ac.ir Sonochemical synthesis has also been employed to prepare nano-structured cobalt(II) complexes, which can then be used as precursors for the preparation of cobalt oxide nanoparticles through calcination. nih.gov This method offers a rapid and efficient route for the synthesis of nanomaterials at ambient temperature. inoe.ro

Design Parameters and Process Optimization for Tailored Materials

The fabrication of Cobalt(2+) Magnesium Hydroxide (1/1/4) with specific, tailored properties for various applications necessitates precise control over synthesis conditions. The material's ultimate characteristics, including particle size, morphology, crystallinity, and purity, are intrinsically linked to a range of design parameters. Optimizing these process variables is critical for achieving desired performance in fields such as catalysis and energy storage. Key parameters that are frequently manipulated include pH, temperature, reactant concentrations, and reaction time.

Influence of pH

The pH of the reaction medium is one of the most critical factors in the precipitation of cobalt and magnesium hydroxides. It directly influences the speciation of the metal ions in the solution and the kinetics of the precipitation reaction. The solubility products of Co(OH)₂ and Mg(OH)₂ are different, which allows for a degree of selective precipitation by carefully controlling the pH. meixi-mgo.com

In processes where magnesium oxide or hydroxide is used as the precipitating agent, the pH of the solution increases as the agent dissolves and releases hydroxide ions (OH⁻). meixi-mgo.com Research has shown that for the precipitation of cobalt using magnesium oxide, an optimal pH is crucial for maximizing cobalt recovery and the grade of the resulting cobalt-containing slag. meixi-mgo.com For instance, at a pH of 7.5, the cobalt recovery rate might be as low as 86.1%, while increasing the pH to 8.0 can boost the recovery rate to over 99%. meixi-mgo.com However, further increasing the pH to 8.5 can lead to a decrease in the cobalt grade in the slag and lower utilization of the magnesium oxide precipitant. meixi-mgo.com This is because excessively high pH values can cause the co-precipitation of large amounts of magnesium hydroxide, making subsequent filtration more challenging. meixi-mgo.com The formation of both Co(OH)₂ and Mg(OH)₂ phases is highly dependent on the pH, with crystalline phases of both hydroxides being largely formed at a pH of 12. researchgate.net

pHCobalt Recovery Rate (%)Cobalt Grade in Slag (%)MgO Utilization Rate (%)Reference
7.586.130.4High meixi-mgo.com
8.099.831.778.7 meixi-mgo.com
8.599.128.872.8 meixi-mgo.com

This table presents data on the effect of endpoint pH on cobalt precipitation using magnesium oxide, illustrating how pH optimization is key to balancing recovery, product purity, and reagent efficiency.

Effect of Temperature

Reaction temperature plays a significant role in the crystallization process and the final morphology of the hydroxide precipitate. Higher temperatures generally lead to coarser cobalt hydroxide particles with improved filtration performance. meixi-mgo.com In one study on cobalt precipitation by magnesium oxide, the optimal temperature was found to be 50°C. meixi-mgo.com Similarly, for the preparation of nickel-cobalt (B8461503) mixed hydroxides using magnesia, temperatures around 50°C have been shown to yield high recovery rates for both nickel and cobalt. researchgate.net The temperature can also influence reaction kinetics, with higher temperatures typically leading to faster reaction rates. google.com For hydrothermal synthesis methods, temperature is a key parameter that, along with reaction time and pH, affects the formation and characteristics of the final product. researchgate.net

Role of Reactant Concentration and Ratio

The initial concentration of the precursor salts (e.g., cobalt sulfate) and the ratio of the reactants are fundamental design parameters. google.com In the synthesis of nanometer-sized magnesium hydroxide, a related material, the initial concentration of magnesium chloride and the molar ratio of magnesium ions to hydroxide ions (n(Mg²⁺):n(OH⁻)) were found to be crucial. scirp.orgscirp.org An optimized process used a 1 mol/L concentration of magnesium chloride and a stoichiometric ratio of 1:2 for Mg²⁺:OH⁻. scirp.orgscirp.org For the precipitation of cobalt using magnesium oxide, industrial tests have shown that controlling the amount of magnesium oxide relative to the cobalt in solution is essential for optimizing the product grade and recovery. meixi-mgo.com Using a 1:1 ratio of magnesium oxide to cobalt metal in solution resulted in a cobalt grade of up to 36.4% with a recovery of about 81.5%. meixi-mgo.com

Impact of Reaction Time and Agitation

The duration of the reaction and the stirring speed are important for ensuring the homogeneity of the reaction mixture and allowing for the completion of the precipitation and crystallization processes. A reaction time of 4 hours was identified as optimal for cobalt precipitation with magnesium oxide slurry. meixi-mgo.com For the synthesis of nanomaterials, agitation is critical for controlling particle size. Studies on nanometer magnesium hydroxide preparation have shown that particle size decreases as the stirring speed increases from 300 to 900 rpm. researchgate.net An optimized stirring speed of 900 rpm was identified for achieving small particle sizes. scirp.orgscirp.org The reaction time also influences particle growth, with optimal times determined to be around 60 minutes in some studies. scirp.orgscirp.org

ParameterOptimized ConditionEffectReference
pH 8.0Maximizes cobalt recovery (>99%) and grade meixi-mgo.com
Temperature 50°CEnsures higher reaction speed and optimal recovery meixi-mgo.comresearchgate.netgoogle.com
Reactant Ratio n(Mg²⁺):n(OH⁻) = 1:2Affects reaction endpoint and particle size researchgate.net
Reaction Time 4 hoursAllows for completion of the precipitation reaction meixi-mgo.com
Stirring Speed 900 rpmLeads to smaller and more uniform particle sizes scirp.orgscirp.orgresearchgate.net

This table summarizes the optimized process parameters for the synthesis of cobalt and magnesium-based hydroxides based on various research findings, highlighting the key variables for tailoring material properties.

By systematically controlling and optimizing these design parameters—pH, temperature, reactant concentrations and ratios, reaction time, and agitation—it is possible to tailor the physical and chemical properties of Cobalt(2+) Magnesium Hydroxide (1/1/4). This process optimization is essential for producing materials with enhanced performance characteristics suited for specific advanced applications.

Advanced Structural and Morphological Characterization of Cobalt 2+ Magnesium Hydroxide 1/1/4

X-ray Diffraction (XRD) Analysis

X-ray diffraction (XRD) is a primary and powerful technique for the structural analysis of crystalline materials like Cobalt(2+) magnesium hydroxide (B78521) (1/1/4). It provides fundamental information about the phase, crystallinity, lattice parameters, and crystallite size.

Phase Identification and Crystallinity

The XRD pattern of a well-synthesized Cobalt(2+) magnesium hydroxide (1/1/4) typically exhibits sharp, symmetric diffraction peaks, which are characteristic of a well-crystallized, hydrotalcite-like layered structure. acs.orgresearchgate.net The presence of distinct peaks corresponding to specific crystallographic planes confirms the formation of the desired LDH phase.

The most prominent diffraction peaks are typically observed at low 2θ angles, corresponding to the basal planes (003) and (006). acs.orgresearchgate.net These reflections are indicative of the ordered stacking of the brucite-like layers. Additional reflections at higher 2θ angles can be indexed to non-basal planes such as (012), (015), (018), and (110), further confirming the layered structure with a trigonal R-3m space group. researchgate.net The absence of peaks corresponding to other phases, such as simple cobalt or magnesium hydroxides, indicates the high purity and successful formation of the single-phase layered double hydroxide. researchgate.net The sharpness and intensity of these peaks are direct indicators of the material's high degree of crystallinity. researchgate.net

Table 1: Typical XRD Peak Positions for Co-Mg Layered Double Hydroxides

Miller Indices (hkl) Approximate 2θ Angle (°)
(003) ~11-12
(006) ~22-24
(012) ~34-35
(015) ~39-40
(110) ~60-61

Note: The exact 2θ values can vary slightly depending on the specific synthesis conditions and the precise cation ratio.

Lattice Parameter Determination and Cation Distribution

From the positions of the diffraction peaks, the lattice parameters of the hexagonal unit cell, 'a' and 'c', can be accurately determined. The parameter 'a' represents the average distance between two adjacent metal cations within the brucite-like layer and is related to the (110) reflection. It is influenced by the ionic radii of the constituent cations, in this case, Co²⁺ and Mg²⁺. researchgate.net The parameter 'c' is related to the thickness of the brucite-like layer and the size of the interlayer anion, and it is typically calculated from the position of the (003) reflection, representing three times the interlayer spacing (d₀₀₃). researchgate.net

The distribution of cobalt and magnesium cations within the hydroxide layers is generally random, as is typical for LDH structures synthesized by co-precipitation methods. nist.gov However, the precise values of the lattice parameters can offer insights into this distribution. The substitution of Mg²⁺ (ionic radius ~0.72 Å) with the slightly larger Co²⁺ (ionic radius ~0.745 Å) can lead to a subtle expansion of the lattice, particularly an increase in the 'a' parameter. researchgate.net This change, though small, can be quantified through careful analysis of the XRD data.

Table 2: Representative Lattice Parameters for Co-Mg Hydroxide Systems

Parameter Description Typical Value (Å)
a Intra-layer metal-metal distance (2 x d₁₁₀) ~3.04 - 3.10
c 3 x interlayer spacing (3 x d₀₀₃) ~22.8 - 23.7
Basal Spacing (d₀₀₃) Interlayer distance ~7.6 - 7.9

Note: Values are representative and can be influenced by factors such as the interlayer anion and hydration state.

Crystallite Size Analysis

The average crystallite size of the Cobalt(2+) magnesium hydroxide (1/1/4) particles can be estimated from the broadening of the XRD peaks using the Debye-Scherrer equation. lbp.worldresearchgate.net This analysis is typically performed on the most intense and well-defined peaks, such as the (003) or (110) reflections. The full width at half maximum (FWHM) of the diffraction peak is inversely proportional to the average size of the coherently scattering domains (crystallites). researchgate.net

Generally, materials synthesized through methods like co-precipitation exhibit some degree of peak broadening, indicating the formation of nanocrystalline materials. researchgate.net The calculated crystallite size provides valuable information about the dimensions of the crystalline domains, which can influence the material's surface area and reactivity. For layered materials, the crystallite size can be anisotropic, meaning it may differ in the direction parallel to the layers versus perpendicular to them.

Electron Microscopy Techniques

Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable for visualizing the morphology and microstructure of Cobalt(2+) magnesium hydroxide (1/1/4) at the micro- and nanoscale.

Scanning Electron Microscopy (SEM)

SEM analysis reveals the surface morphology, particle size, and aggregation state of the synthesized material. nih.gov For Cobalt(2+) magnesium hydroxide (1/1/4), SEM images typically show agglomerates of plate-like or platelet-like particles, which is a characteristic morphology for layered double hydroxides. researchgate.netresearchgate.net These platelets often exhibit a hexagonal shape, reflecting the underlying crystal symmetry of the brucite-like layers. researchgate.net

Transmission Electron Microscopy (TEM)

TEM provides higher resolution imaging compared to SEM, allowing for the direct visualization of the individual LDH nanoplatelets and their internal structure. researchgate.net TEM images can confirm the thin, sheet-like nature of the particles. researchgate.net High-resolution TEM (HRTEM) can even resolve the lattice fringes of the crystalline material, providing direct evidence of the ordered atomic arrangement within the layers. The spacing of these fringes can be measured and correlated with the d-spacings obtained from XRD analysis, further confirming the crystal structure. researchgate.net Selected Area Electron Diffraction (SAED) patterns obtained via TEM can also be used to confirm the crystalline nature and determine the crystallographic orientation of the nanosheets. researchgate.net

High-Resolution Transmission Electron Microscopy (HRTEM) for Phase Transitions

High-Resolution Transmission Electron Microscopy (HRTEM) is a powerful tool for investigating the crystalline structure and phase transitions of materials at the atomic scale. In the context of cobalt-containing hydroxides, HRTEM has been instrumental in observing transformations induced by factors such as electron beam irradiation or heating.

Studies on analogous cobalt hydroxide systems have shown that they are sensitive to the electron beam, which can induce structural modifications. For instance, in-situ HRTEM has been used to track the phase transition of cobalt hydroxide (Co(OH)₂) to cobalt oxides like Co₃O₄. researchgate.netresearchgate.net This transformation is observable through changes in the lattice fringes and the appearance of new crystalline domains. The initial amorphous or layered hydroxide structure can be seen crystallizing into spinel or cubic oxide phases under the influence of the electron beam. nih.gov

For Cobalt(2+) Magnesium Hydroxide, HRTEM can similarly be employed to monitor the stability of the layered structure and identify any phase segregation or transformation into mixed metal oxides upon thermal treatment or other external stimuli. acs.orgrsc.org The analysis of selected area electron diffraction (SAED) patterns complements HRTEM images by providing information about the crystalline nature and orientation of the newly formed phases. mdpi.com For example, the transformation of a layered double hydroxide structure into a mixed metal oxide during calcination can be directly visualized, showing the collapse of the layered structure and the formation of a new crystalline phase. researchgate.net

Scanning Transmission Electron Microscopy (STEM) and Electron Energy Loss Spectroscopy (EELS)

Scanning Transmission Electron Microscopy (STEM) coupled with Electron Energy Loss Spectroscopy (EELS) provides high-resolution imaging and elemental analysis capabilities. This combination is particularly useful for mapping the elemental distribution within the Cobalt(2+) Magnesium Hydroxide structure and probing the electronic states of cobalt and oxygen.

In STEM, a finely focused electron beam is scanned across the sample, and various signals are collected. High-angle annular dark-field (HAADF)-STEM imaging, where the contrast is sensitive to the atomic number (Z-contrast), can distinguish between the distribution of heavier (cobalt) and lighter (magnesium, oxygen) elements.

EELS analyzes the energy distribution of electrons that have passed through the sample. This technique can provide information on elemental composition, chemical bonding, and oxidation states with high spatial resolution. eag.comeag.com For Cobalt(2+) Magnesium Hydroxide, STEM-EELS can be used to create elemental maps, confirming the homogeneous distribution of cobalt and magnesium within the hydroxide layers. researchgate.netresearchgate.net

Furthermore, the fine structure of the EELS core-loss edges, such as the Co L₂,₃-edge and the O K-edge, can reveal the oxidation state of cobalt. mdpi.comresearchgate.net For instance, shifts in the Co L-edge to higher energy losses can indicate an increase in the cobalt oxidation state, such as the transformation from Co(OH)₂ to Co₃O₄, which contains both Co²⁺ and Co³⁺. researchgate.netmdpi.com This is crucial for understanding the electronic structure of the material, which in turn influences its properties and applications. However, it is important to use low electron beam currents during EELS analysis of hydroxide materials to minimize beam-induced damage and accurately determine their intrinsic electronic structure. mdpi.com

Spectroscopic Investigations

Spectroscopic techniques are indispensable for understanding the chemical bonding, elemental composition, and electronic structure of Cobalt(2+) Magnesium Hydroxide (1/1/4).

Fourier-Transform Infrared Spectroscopy (FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy is a key technique for identifying functional groups and understanding the bonding environment within layered double hydroxides. The FTIR spectrum of Cobalt(2+) Magnesium Hydroxide exhibits several characteristic absorption bands.

A broad absorption band is typically observed in the high-frequency region, around 3400-3500 cm⁻¹, which is attributed to the O-H stretching vibrations of the hydroxyl groups in the brucite-like layers and the interlayer water molecules. researchgate.net Another band, appearing around 1640 cm⁻¹, corresponds to the H-O-H bending vibration of the interlayer water. researchgate.net

The low-frequency region of the spectrum provides information about the metal-oxygen bonds within the hydroxide layers. Bands in the range of 400-800 cm⁻¹ are typically assigned to the M-O and O-M-O (where M = Co, Mg) lattice vibrations. researchgate.net The presence and position of these bands confirm the formation of the layered hydroxide structure.

If carbonate ions are present in the interlayer space, which is common due to absorption of atmospheric CO₂, a strong absorption band will appear around 1350-1380 cm⁻¹. This band is due to the ν₃ stretching vibration of the carbonate anion. researchgate.net The symmetry and position of this band can provide insights into the orientation and interaction of the interlayer anions with the hydroxide layers.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

For Cobalt(2+) Magnesium Hydroxide, the XPS survey scan would confirm the presence of Co, Mg, and O. High-resolution spectra of each element provide more detailed information.

Co 2p: The Co 2p spectrum is crucial for determining the oxidation state of cobalt. The spectrum consists of two main peaks, Co 2p₃/₂ and Co 2p₁/₂, separated by spin-orbit splitting. For Co²⁺, these peaks are typically found at binding energies around 781-782 eV and 797-798 eV, respectively. rsc.org A characteristic feature of Co²⁺ is the presence of strong shake-up satellite peaks at higher binding energies (around 786 eV and 803 eV). xpsfitting.comthermofisher.com The presence and intensity of these satellites are indicative of the high-spin Co²⁺ state within the hydroxide lattice. nih.gov

Mg 1s and Mg 2p: The Mg 1s peak is expected around 1304 eV, while the Mg 2p peak appears at approximately 50 eV. researchgate.netresearchgate.net The binding energies are characteristic of magnesium in an octahedral coordination with oxygen, as found in the brucite-like layers. mdpi.com

O 1s: The O 1s spectrum is often complex and can be deconvoluted into multiple components. A main peak around 531-532 eV is typically assigned to the hydroxyl groups (M-OH) of the brucite-like layers. researchgate.net Other components may be present due to interlayer water molecules and, if present, carbonate anions. researchgate.netmdpi.com

The quantitative analysis of the peak areas in XPS can be used to determine the surface elemental composition and the Co/Mg ratio.

X-ray Absorption Spectroscopy (XAS), including XANES

X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local geometric and electronic structure of a specific element within a material. It is divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

For Cobalt(2+) Magnesium Hydroxide, XAS at the Co K-edge provides detailed information about the cobalt atoms.

XANES: The XANES region, which is the first ~50 eV of the absorption edge, is sensitive to the oxidation state and coordination geometry of the absorbing atom. The position of the absorption edge provides direct information about the oxidation state of cobalt. By comparing the XANES spectrum of the sample with those of reference compounds (e.g., Co foil, CoO, Co₃O₄, Co(OH)₂), the average oxidation state of cobalt in the layered double hydroxide can be determined. researchgate.netresearchgate.netresearchgate.net For instance, the edge position for Co²⁺ in an octahedral environment, as expected in the hydroxide lattice, will be distinct from that of metallic cobalt or Co³⁺. desy.de The pre-edge features in the XANES spectrum can also provide insights into the local symmetry of the cobalt sites.

EXAFS: The EXAFS region, which extends several hundred eV above the absorption edge, contains information about the local atomic environment of the absorbing atom, including the number, type, and distance of neighboring atoms. Analysis of the EXAFS oscillations can provide precise information on the Co-O and Co-M (M=Co, Mg) bond distances and coordination numbers within the brucite-like layers. This allows for a detailed understanding of how the cobalt ions are incorporated into the magnesium hydroxide lattice. oup.com

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons. It is particularly useful for studying paramagnetic centers, such as the Co²⁺ ion (with a d⁷ electron configuration) in Cobalt(2+) Magnesium Hydroxide.

The ESR spectrum of Co²⁺ in a magnesium hydroxide lattice provides information about the local environment and magnetic properties of the cobalt ions. The spectrum is typically characterized by its g-factor values, which are sensitive to the symmetry and nature of the ligand field around the Co²⁺ ion. researchgate.net For Co²⁺ in an octahedral or distorted octahedral environment, the ESR spectrum can exhibit anisotropy, leading to different g-values along different molecular axes (gₓ, gᵧ, g₂). researchgate.netacs.org

The shape and width of the ESR signal can also provide information about the interactions between neighboring cobalt ions. At low cobalt concentrations, the spectrum may show hyperfine splitting due to the interaction of the unpaired electron with the cobalt nucleus (I=7/2). As the concentration of cobalt increases, these interactions can lead to a broadening of the signal. The standard used for calibrating ESR spectra is often diphenylpicrylhydrazyl (DPPH). psu.edu

ESR spectroscopy can also be used to detect and characterize other paramagnetic species that may be present, such as defects or radical species. researchgate.net

Data Tables

Table 1: Typical FTIR Absorption Bands for Cobalt(2+) Magnesium Hydroxide

Wavenumber (cm⁻¹) Assignment
~3400-3500 O-H stretching of hydroxyl groups and interlayer water
~1640 H-O-H bending of interlayer water
~1350-1380 ν₃ stretching of interlayer carbonate (if present)

Table 2: Representative XPS Binding Energies for Cobalt(2+) Magnesium Hydroxide

Element Photoelectron Line Binding Energy (eV) Key Information
Cobalt Co 2p₃/₂ ~781-782 Oxidation state (Co²⁺)
Co 2p₁/₂ ~797-798 Spin-orbit splitting
Satellite ~786, ~803 Confirms high-spin Co²⁺
Magnesium Mg 1s ~1304 Presence of Mg
Mg 2p ~50 Confirms Mg in hydroxide layer

Raman Spectroscopy

Raman spectroscopy is a non-destructive spectroscopic technique that provides detailed information about the vibrational modes of molecules and crystal lattices. nih.gov It is particularly useful for characterizing the structure of metal hydroxides by probing the metal-oxygen (M-O) and hydroxyl (O-H) group vibrations. For Cobalt(2+) magnesium hydroxide (1/1/4), Raman spectroscopy can elucidate the local structure and bonding environment of the constituent ions.

The Raman spectrum of this mixed hydroxide is expected to exhibit characteristic bands corresponding to the vibrations of both cobalt hydroxide and magnesium hydroxide components. The low-wavenumber region, typically between 200 and 900 cm⁻¹, is dominated by metal-oxygen stretching and bending vibrations. researchgate.net Specifically, bands attributable to Co-O and Mg-O bonds would be observed. The intense band around 520 cm⁻¹ is often assigned to the Co-O symmetric stretching mode (A_g) in cobalt hydroxide, while a peak around 450 cm⁻¹ corresponds to the O-Co-O bending mode. researchgate.netnih.gov For the magnesium component, a strong peak around 440 cm⁻¹ is characteristic of Mg-O stretching. researchgate.net

Vibrations involving the hydroxyl groups are also prominent. The O-H vibrational modes typically appear at higher wavenumbers. researchgate.net In layered double hydroxide structures, which are analogous to the mixed hydroxide system, bands in the mid-wavenumber region (1300-1800 cm⁻¹) can be associated with the bending modes of hydroxyl groups or interlayer water molecules. researchgate.net A broad band in the region of 3100-3600 cm⁻¹ is typically assigned to the O-H stretching vibrations. researchgate.net The position and width of these bands can provide insights into the degree of crystallinity and the hydrogen bonding network within the structure. nih.gov

Table 1: Characteristic Raman Bands for Cobalt and Magnesium Hydroxides This table presents typical Raman peak positions for the individual components that would be expected in the spectrum of Cobalt(2+) magnesium hydroxide (1/1/4).

Raman Shift (cm⁻¹)AssignmentReference Component
~450O-Co-O Bending ModeCobalt(II) Hydroxide
~440Mg-O StretchingMagnesium Hydroxide
~520Co-O Symmetric Stretching Mode (A_g)Cobalt(II) Hydroxide
~3100 - 3600O-H Stretching VibrationsHydroxides

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for probing the local atomic environment in solid materials. msu.edu For Cobalt(2+) magnesium hydroxide (1/1/4), both ¹H NMR and ⁵⁹Co NMR could potentially offer structural insights, although with certain limitations.

¹H NMR: Solid-state ¹H Magic Angle Spinning (MAS) NMR spectroscopy is highly effective for characterizing proton-containing phases, such as the hydroxyl groups in this compound. nih.gov The chemical shift of the hydroxyl protons can provide information about their local environment. In magnesium-based minerals like brucite (Mg(OH)₂), the ¹H NMR spectrum shows a dominant resonance near 0.05 ppm, assigned to the hydroxyl proton. nih.gov The presence of cobalt ions in the lattice would likely influence the chemical shift of nearby protons, potentially leading to broadened signals or shifts to different frequencies. This can help in understanding the distribution of cobalt and magnesium ions around the hydroxyl sites.

⁵⁹Co NMR: Cobalt-59 is an NMR-active nucleus with 100% natural abundance. huji.ac.il However, the most common oxidation state, Co(II), is paramagnetic. This paramagnetism typically leads to very broad signals and significant shifts, making high-resolution NMR analysis on standard spectrometers challenging. huji.ac.il Specialized solid-state NMR techniques, sometimes at ultrahigh magnetic fields, are often required to obtain useful spectra from such materials. pascal-man.com If a spectrum could be acquired, it would provide direct information about the local coordination environment and electronic structure of the cobalt(II) ions within the magnesium hydroxide lattice. The chemical shift and quadrupolar coupling constant would be sensitive to the symmetry of the cobalt site and the nature of its bonding with neighboring oxygen atoms.

Surface Area and Porosity Analysis (e.g., BET, N₂ Adsorption/Desorption)

Surface area and porosity are critical physical properties that influence the reactivity and application potential of materials. These characteristics are commonly determined by analyzing the physical adsorption and desorption of an inert gas, typically nitrogen (N₂), at cryogenic temperatures (77 K). The Brunauer-Emmett-Teller (BET) theory is the most common method used to calculate the specific surface area from the N₂ adsorption data. universallab.orglibretexts.org

The analysis involves measuring the amount of nitrogen gas adsorbed by the material at various relative pressures (P/P₀). The resulting plot of adsorbed volume versus relative pressure is known as an adsorption-desorption isotherm. fau.eu The shape of the isotherm provides qualitative information about the porous nature of the material. According to the IUPAC classification, different isotherm types correspond to different pore structures (microporous, mesoporous, or macroporous). For layered hydroxide materials, a Type IV isotherm is often observed, which is characteristic of mesoporous solids. libretexts.org This isotherm type features a hysteresis loop, the shape of which can indicate the geometry of the pores (e.g., cylindrical, slit-shaped). universallab.org

The BET equation is applied to the initial part of the adsorption isotherm (typically in the relative pressure range of 0.05 to 0.35) to calculate the volume of gas required to form a monolayer on the surface. fau.eu From this monolayer capacity, the total specific surface area is determined. For instance, magnesium hydroxide nanosheets have been reported to exhibit a specific surface area of 80.27 m²/g. researchgate.net Furthermore, by analyzing the desorption branch of the isotherm using methods like the Barrett-Joyner-Halenda (BJH) analysis, the pore size distribution and total pore volume can be calculated. universallab.org

Table 2: Typical Data from N₂ Adsorption/Desorption Analysis This table illustrates the type of data obtained from a BET and porosity analysis for a hydroxide material.

ParameterTypical Value RangeInformation Provided
BET Specific Surface Area10 - 150 m²/gTotal surface area available for interaction.
Isotherm TypeType IVIndicates a mesoporous material.
Hysteresis Loop TypeH3, H4Suggests slit-shaped pores from particle aggregation.
Total Pore Volume0.1 - 0.5 cm³/gThe total volume contained within the pores.
Average Pore Diameter2 - 50 nmAverage size of the pores within the material.

Thermogravimetric Analysis (TGA/DTG)

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. labwrench.com It is an essential tool for determining the thermal stability and composition of hydrated compounds like Cobalt(2+) magnesium hydroxide (1/1/4). The first derivative of the TGA curve, known as the Derivative Thermogravimetry (DTG) curve, shows the rate of mass change and helps to precisely identify the temperatures at which decomposition events occur. libretexts.org

The thermal decomposition of metal hydroxides typically proceeds via dehydroxylation, where water is eliminated, resulting in the formation of the corresponding metal oxides. For Cobalt(2+) magnesium hydroxide (1/1/4), the TGA thermogram is expected to show distinct mass loss steps. An initial, small mass loss at temperatures below ~200°C can often be attributed to the removal of physically adsorbed or loosely bound interlayer water. core.ac.ukresearchgate.net

The primary decomposition event corresponds to the dehydroxylation of the hydroxide structure. The decomposition of Mg(OH)₂ to MgO and H₂O typically occurs in a single step, with a significant mass loss observed in the temperature range of approximately 300°C to 450°C. researchgate.netresearchgate.net Cobalt(II) hydroxide also decomposes to a cobalt oxide, though the exact product (CoO or Co₃O₄) can depend on the atmosphere. This decomposition generally occurs at a lower temperature than that of Mg(OH)₂. In the mixed hydroxide, these decomposition events may overlap or shift in temperature depending on the interaction between the two components. The DTG curve is particularly useful for resolving these overlapping thermal events. libretexts.org The total mass loss observed can be compared to the theoretical value calculated for the conversion of the mixed hydroxide to its constituent oxides, thereby confirming the material's composition.

Table 3: Expected Thermal Decomposition Stages for Cobalt(2+) Magnesium Hydroxide (1/1/4) This table outlines the anticipated mass loss events during the thermal analysis of the compound.

Temperature Range (°C)Mass Loss EventCorresponding DTG Peak (°C)
50 - 200Loss of physisorbed and interlayer water~120
250 - 450Dehydroxylation (Co(OH)₂ → CoO; Mg(OH)₂ → MgO)~350 - 400
> 450Formation of stable mixed oxide phase-

Phase Transformations and Thermal Behavior of Cobalt 2+ Magnesium Hydroxide 1/1/4 Systems

Hydroxide (B78521) to Oxide Conversion Pathways

The thermal decomposition of cobalt-magnesium layered double hydroxides is a multi-step process that involves the removal of interlayer water, dehydroxylation of the brucite-like layers, and the decomposition of interlayer anions. This process leads to the collapse of the layered structure and the formation of mixed metal oxides (MMOs). The specific phases that emerge are highly sensitive to the calcination conditions. Generally, at moderate temperatures (300–600 °C), the LDH structure is destroyed, leading to the formation of metal oxides. nih.gov

The conversion pathway begins with the loss of physisorbed and interlayer water at lower temperatures, followed by the dehydroxylation of the hydroxide layers at higher temperatures. For Co-Al LDHs, the removal of interlayer water occurs below 473 K. acs.org This collapse of the layered structure results in a highly disordered, amorphous mixed oxide phase, which then crystallizes into more stable oxide structures upon further heating.

Upon calcination in an oxidizing atmosphere (like air), Cobalt(2+) Magnesium Hydroxide systems readily form spinel-structured oxides. The formation of spinel is facilitated by the oxidation of Co(II) to Co(III). nih.gov Two primary spinel phases are commonly observed: Magnesium Cobaltite (MgCo₂O₄) and Cobalt(II,III) Oxide (Co₃O₄). mdpi.com

The proximity of the ionic radii of Co²⁺ and Mg²⁺ allows for the formation of stable cubic oxide structures, including spinels. mdpi.com In the Co-Mg oxide system, a low-temperature region exists where the MgCo₂O₄ spinel is the stable phase. mdpi.com The presence of Co₃O₄, a normal spinel, is also frequently detected, especially during the cooling of samples calcined at high temperatures or when cobalt is in excess. mdpi.com The decomposition of cobalt hydroxide precursors often leads to a spinel phase. mdpi.com For instance, both α- and β-Co(OH)₂ can transform into a spinel Co₃O₄ phase. researchgate.netresearchgate.net The specific spinel phase formed (MgCo₂O₄ vs. Co₃O₄) can be difficult to distinguish using X-ray diffraction alone due to structural similarities. mdpi.com

At higher calcination temperatures, typically above 650-800 °C, the spinel phases can decompose to form a rock-salt type solid solution of Cobalt(II) Oxide and Magnesium Oxide (CoO-MgO). mdpi.com This transition is a key feature of the Co-Mg oxide phase diagram, which shows a high-temperature region dominated by the continuous CoO-MgO solid solution. mdpi.com The transformation from MgCo₂O₄ spinel to the CoO-MgO solid solution is accompanied by the release of oxygen. mdpi.com

This solid solution consists of Co²⁺ and Mg²⁺ cations distributed within a cubic rock-salt crystal lattice. researchgate.net The formation of a true solid solution is generally considered to occur at high temperatures (above 800-900 °C), while at lower temperatures, a mixture of ordered oxides or a "pseudo-solid solution" may form. mdpi.com

Calcination temperature is a critical parameter that dictates the final phase composition, crystallinity, specific surface area, and morphology of the resulting mixed oxides. nih.govjst.go.jp The progression of phase transformations as a function of temperature is a defining characteristic of these systems.

Low Temperatures (< 300 °C): The layered hydroxide structure is largely retained, although with some loss of crystallinity and interlayer water. nih.gov

Moderate Temperatures (300–600 °C): This range typically sees the collapse of the LDH structure and the formation of mixed metal oxides. nih.gov For Mg-Al LDHs, calcination at 450 °C results in a mixed oxide phase with high basicity. jst.go.jpresearchgate.net The specific surface area often reaches its maximum in this range as the removal of water and other volatile species creates porosity. nih.gov

High Temperatures (> 650–800 °C): At these temperatures, sintering can occur, leading to a decrease in surface area and an increase in particle and crystal size. researchgate.netclaisse.info This is also the temperature range where the transition from spinel phases to CoO-MgO solid solutions takes place. mdpi.com Calcination of Mg-Al LDH above 800 °C can lead to the formation of a stable MgAl₂O₄ spinel phase. uhasselt.be

The effect of calcination temperature on the phase and morphology is summarized below:

Calcination Temperature RangePrimary Phases PresentKey Morphological/Property Changes
< 300 °CCrystalline LDH (with some disorder)Retention of layered morphology, initial loss of water.
300 - 600 °CAmorphous Mixed Oxides, Nanocrystalline Spinels (MgCo₂O₄, Co₃O₄)Collapse of layered structure, formation of porous aggregates, maximum specific surface area. nih.gov
650 - 900 °CCrystalline Spinels, CoO-MgO Solid SolutionIncreased crystallinity, particle growth, decrease in surface area, spinel-to-solid solution transition. mdpi.com
> 900 °CWell-crystallized CoO-MgO Solid Solution, stable spinels (e.g., MgAl₂O₄ in Al-systems)Significant sintering, sharp drop in surface area, formation of larger, more defined particles. mdpi.comresearchgate.net

Electron Beam-Induced Phase Transitions

In addition to thermal treatment, phase transitions in cobalt hydroxide systems can be induced by electron beam irradiation, such as that used in transmission electron microscopy (TEM). researchgate.netnih.gov This phenomenon is often considered beam damage but can also be used to study transformation mechanisms. nih.gov

Studies on cobalt hydroxide (Co(OH)₂) have shown that both α- and β-phases undergo a phase transition to a spinel Co₃O₄ phase upon irradiation. researchgate.netresearchgate.net This transformation involves the formation of nanograins and results in a porous morphology. researchgate.net The α-Co(OH)₂ phase has been observed to transition faster than the β-phase. researchgate.netresearchgate.net The electron beam can provide the energy to overcome activation barriers, kicking off hydrogen atoms and leading to the formation of oxides like CoOOH and ultimately Co₃O₄. nih.gov In some cases, amorphous cobalt hydroxide nanosheets have been observed to crystallize into cubic cobalt oxides, predominantly the rock-salt CoO structure, under the electron beam. nih.gov

Reversibility and Regeneration of Layered Structures (Memory Effect)

One of the most distinctive properties of materials derived from layered double hydroxides is the "memory effect". nih.gov This refers to the ability of the mixed metal oxides, formed by calcining the LDH at moderate temperatures (typically below 600 °C), to reconstruct the original layered hydroxide structure upon exposure to water or aqueous solutions containing anions. nih.govmdpi.com

This regeneration process is a key feature for applications in adsorption and catalysis. nih.gov The mixed oxide, with its high surface area and dispersed cationic sites, readily rehydrates, incorporating water molecules and anions into the interlayer spaces to reform the brucite-like sheets. mdpi.comresearchgate.net The process can even occur in a virtually solid-state process with sufficient moisture, without full immersion in an aqueous solution. nih.gov However, if the LDH is calcined at excessively high temperatures (e.g., above 800 °C), highly stable phases like crystalline spinels or solid solutions form, which may not be able to reconstruct the layered structure, leading to a loss of the memory effect. uhasselt.be The suppression of irreversible spinel formation is key to inducing this reversible behavior. nih.gov

Influence of Dopants and Cation Ratios on Phase Stability

The stability of the LDH structure and the nature of the phases formed upon calcination are significantly influenced by the types and ratios of cations in the hydroxide layers. acs.orgresearchgate.net The introduction of different divalent or trivalent cations (dopants) can alter the thermal stability and the resulting oxide phases.

The M²⁺/M³⁺ cation ratio is a critical parameter. In Mg-Al LDHs, for example, the ratio affects the polytype stability and swelling behavior. acs.org The thermal stability and memory effect are greatly influenced by the type of trivalent cation. researchgate.net For instance, in Co-M³⁺ LDHs (where M³⁺ = Al, Fe, Ga, In), the tendency to form stable spinels upon calcination varies. The decomposition of Co-Fe-CO₃²⁻ LDH under an inert atmosphere, followed by soaking in solution, leads to an inverse spinel, as Fe³⁺ prefers tetrahedral coordination. nih.gov In contrast, larger cations like Ga³⁺ and In³⁺ have higher barriers to diffusion, which can suppress spinel formation and favor the reversible reconstruction of the LDH structure. nih.gov

Similarly, the ratio of Co to Mg will directly impact the phases formed. A higher cobalt content may favor the formation of Co₃O₄, while different Co:Mg ratios influence the exact temperature of the spinel-to-solid solution transition. mdpi.com The introduction of dopants like Ni can create ternary or quaternary LDH systems, which also exhibit the memory effect, demonstrating the versatility of these structures. researchgate.net

Theoretical and Computational Investigations of Cobalt 2+ Magnesium Hydroxide 1/1/4

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. umn.edu It is widely applied to understand the structural, energetic, and electronic properties of materials. umn.edumdpi.com For Cobalt(2+) magnesium hydroxide (B78521) (1/1/4), DFT calculations can elucidate aspects such as the stability of different cation arrangements, the nature of chemical bonding, and the electronic properties that govern its performance in various applications.

While specific DFT studies on the exact 1/1/4 stoichiometry of cobalt magnesium hydroxide are not prevalent in the reviewed literature, extensive research on the constituent components, such as magnesium hydroxide (Mg(OH)₂) and cobalt oxides, provides a strong foundation for understanding the mixed hydroxide system. researchgate.netresearchgate.netrsc.org

Key Research Findings from Related Systems:

Structural and Energetic Trends: DFT has been employed to study the decomposition of Mg(OH)₂ (brucite) into magnesium oxide (periclase). researchgate.net These studies calculate the energetics and structural trends of intermediate oxyhydroxide phases, which are relevant for understanding the thermal stability of the cobalt-doped material. researchgate.net

Surface Properties: The electronic structures of various Mg(OH)₂ surfaces have been determined using DFT. researchgate.net Such calculations are critical for understanding interfacial interactions, for instance, when the material is used as a filler in a polymer matrix. researchgate.net The results indicate that the (001) face is often the most dominant, which can influence the morphology of the nanoparticles. researchgate.net

Electronic Structure: In studies of cobalt oxides, DFT simulations have been used to model the aggregation of nanoparticles and understand their electronic properties. rsc.org These calculations provide insights into how the introduction of cobalt into the magnesium hydroxide lattice might alter the electronic band structure and density of states, which are crucial for applications in catalysis and energy storage.

DFT calculations typically involve solving the Kohn-Sham equations for a system of electrons, where the exchange-correlation functional is a key component. umn.edu The choice of functional can significantly impact the accuracy of the results, especially for transition metals like cobalt. umn.edu

Interactive Data Table: Representative DFT Calculation Parameters for Related Hydroxide Systems

ParameterTypical Value/MethodRelevance to Co(2+) Mg(OH)₂
Exchange-Correlation FunctionalGGA (PBE, PW91), Hybrid (B3LYP)Determines the accuracy of calculated electronic and structural properties.
Basis Set / Cutoff EnergyPlane-wave basis sets with a cutoff energy of 400-500 eVEnsures the convergence and accuracy of the total energy calculations.
k-point SamplingMonkhorst-Pack gridCrucial for accurately describing the electronic structure of crystalline solids.
Structural OptimizationBFGS algorithmUsed to find the lowest energy (most stable) atomic arrangement.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the material's dynamic properties, such as diffusion, phase transitions, and mechanical behavior. researchgate.netelsevierpure.com

For Cobalt(2+) magnesium hydroxide (1/1/4), MD simulations can be used to investigate phenomena that occur over longer timescales than can be accessed with DFT. This includes the dynamics of water molecules and ions at the material's surface, the behavior of the layered structure at different temperatures, and the interaction of the hydroxide with surrounding media.

Key Research Findings from Related Systems:

Solvation Structures: Ab initio MD (AIMD) and deep potential MD (DPMD) have been used to study the solvation structures of magnesium ions in the presence of hydroxide ions in water. nih.gov These simulations reveal how the ions affect the structure and orientation of surrounding water molecules, which is fundamental to understanding the precipitation process. nih.gov

Interfacial Interactions: MD simulations, often using force fields like COMPASS, have been employed to investigate the interface between magnesium hydroxide surfaces and polymers. researchgate.net These studies calculate binding energies and can predict the mechanical properties of the resulting composite material. researchgate.net

Thermal Properties: MD simulations are also used to estimate fundamental thermodynamic properties like the melting point of materials, as demonstrated in studies on pure cobalt. researchgate.net While melting is not the primary concern for hydroxides which decompose first, the methodology is applicable to studying the onset of structural collapse at high temperatures.

Interactive Data Table: Common Parameters in MD Simulations of Hydroxide Systems

ParameterTypical Value/MethodPurpose in Simulation
Force FieldCOMPASS, AMBER, CHARMMDefines the potential energy and forces between atoms.
EnsembleNVT (Canonical), NPT (Isothermal-Isobaric)Controls the thermodynamic variables (e.g., temperature, pressure) that are kept constant.
Time Step0.5 - 2.0 femtoseconds (fs)The interval between successive calculations of particle positions and velocities.
Simulation DurationNanoseconds (ns) to microseconds (µs)Determines the timescale of the dynamic processes that can be observed.

Computational Modeling of Precipitation and Kinetics

The synthesis of Cobalt(2+) magnesium hydroxide (1/1/4) often involves a precipitation process. Computational modeling of this process is essential for designing, optimizing, and scaling up industrial production. nih.govnih.gov These models typically integrate fluid dynamics with population balance equations to predict the evolution of particle size distribution (PSD). nih.govpolito.itsearcularmine.eu

A common approach involves coupling Computational Fluid Dynamics (CFD) with a Population Balance Model (PBM). polito.itsearcularmine.eu CFD is used to simulate the flow field, turbulence, and mixing within the reactor, which determines the local supersaturation levels. nih.govpolito.it The PBM then uses this information to model the particulate processes: nucleation, growth, aggregation, and breakage. nih.govcarpentertechnology.com

Key Methodologies and Findings:

CFD-PBM Approach: This has been successfully applied to simulate the co-precipitation of nickel-manganese-cobalt hydroxides in continuous stirred-tank reactors (CSTRs). polito.it The model predicts the PSD of the precursor material, which is crucial for its subsequent use in applications like lithium-ion batteries. polito.it

Kinetics Parameter Identification: A significant challenge in precipitation modeling is determining the kinetic parameters for nucleation and growth. nih.govnih.gov One approach involves using experimental data from well-controlled mixing environments (e.g., T-mixers) to infer these parameters through optimization algorithms. nih.govnih.govsearcularmine.eu

Supersaturation and Micromixing: Accurate calculation of the supersaturation ratio is critical, as it drives the precipitation process. nih.gov Advanced models incorporate activity coefficient corrections (e.g., Bromley's model) and micromixing models to account for the segregation of feed solutions at the molecular level. nih.govnih.gov

Cation Distribution Modeling and Prediction

In a mixed-cation compound like Cobalt(2+) magnesium hydroxide (1/1/4), the arrangement of Co²⁺ and Mg²⁺ ions within the crystal lattice is a critical factor that influences its properties. The layered brucite-like structure consists of octahedral sites, and the distribution of cobalt and magnesium cations among these sites can range from ordered to random.

Computational modeling can predict the most thermodynamically stable cation distribution as a function of temperature and composition. A powerful approach for this combines DFT energy calculations with statistical mechanics methods like Monte Carlo simulations. nih.gov Recently, machine learning has emerged as a tool to accelerate this process. nih.gov

Modeling Approach:

DFT Energy Calculations: The total energies of various possible cation arrangements (configurations) within a supercell of the crystal structure are calculated using DFT.

Monte Carlo Simulations: The trained machine learning model is then used as a fast and accurate energy predictor within a Monte Carlo simulation. This allows for the sampling of a vast number of possible cation configurations to find the thermodynamic equilibrium distribution at a given temperature. nih.gov

This integrated computational approach has been successfully applied to predict cation distribution in complex spinel oxides, correctly capturing how the degree of cation inversion changes with temperature. nih.gov A similar methodology could be directly applied to Cobalt(2+) magnesium hydroxide to predict the equilibrium occupancy of Co²⁺ and Mg²⁺ in the octahedral layers, providing insights into the synthesis conditions required to achieve a desired cation arrangement. nih.govresearchgate.net

Functional Applications of Cobalt 2+ Magnesium Hydroxide 1/1/4 and Derived Materials

Catalysis and Photocatalysis

Cobalt(2+) magnesium hydroxide (B78521) (1/1/4) and materials derived from it, such as cobalt-magnesium oxides, exhibit significant catalytic and photocatalytic properties across a range of important industrial and environmental reactions. The interaction between cobalt and magnesium within the material's structure often leads to enhanced activity, stability, and selectivity compared to single-component cobalt catalysts. These materials are particularly notable for their roles in deep oxidation reactions, as precursors for carbon nanotube synthesis, and in electrochemical water splitting.

Deep Oxidation Reactions

Cobalt-magnesium oxide systems are effective catalysts for the deep oxidation of hydrocarbons and other volatile organic compounds (VOCs), a critical process for pollution control. Cobalt oxides, particularly Co₃O₄, are known for their high activity in these reactions, which is often comparable to that of more expensive noble metal catalysts. mdpi.comresearchgate.net The high mobility of lattice oxygen in systems containing Co³⁺ is a key factor in their catalytic prowess. mdpi.comresearchgate.net The deep oxidation of hydrocarbons on these oxide catalysts typically follows the Mars-van Krevelen mechanism, where the lattice oxygen plays a decisive role in the catalyst's activity. researchgate.net

The addition of magnesium to form cobalt-magnesium oxide systems can enhance thermal stability and catalytic performance. researchgate.net In these mixed oxide systems, two primary phases are often observed: a low-temperature MgCo₂O₄ spinel phase and a high-temperature CoO–MgO solid solution. mdpi.comresearchgate.net The transition between these phases, which occurs at temperatures between 600–900 °C, significantly influences the catalytic activity. mdpi.comresearchgate.net

Research on the deep oxidation of methane (B114726) has shown that the catalytic activity of Co-Mg oxide systems is highly dependent on the calcination temperature during synthesis. Generally, activity decreases as the calcination temperature increases, which is attributed to the transformation of the more active spinel phase into the less active solid solution, as well as particle sintering. mdpi.com Catalysts calcined at 550 °C, which primarily consist of the spinel phase, exhibit the highest activity. mdpi.com The apparent activation energy for methane combustion has been shown to increase linearly with the heat treatment temperature of the catalysts. mdpi.com

The table below summarizes the performance of Co-Mg oxide catalysts in methane oxidation.

Table 1: Characteristics and Activity of Co-Mg Catalysts in Methane Oxidation

Catalyst (Co:Mg Ratio) Calcination Temp. (°C) T₅₀ (°C)¹ T₉₀ (°C)² Apparent Activation Energy (kJ/mol)
2:1 550 500 620 85
2:1 750 580 680 100
2:1 900 620 710 110
2:1 1100 640 720 115
1:1 550 490 600 90
1:1 1100 650 730 120

¹ T₅₀: Temperature for 50% methane conversion. ² T₉₀: Temperature for 90% methane conversion. (Data synthesized from findings reported in mdpi.com)

Carbon Nanotube (CNT) Synthesis Precursors

Layered double hydroxides (LDHs) containing cobalt and magnesium, such as Co-Mg-Al LDH, serve as effective catalyst precursors for the synthesis of carbon nanotubes (CNTs) via chemical vapor deposition (CVD). oup.comoup.com The LDH structure provides a means to achieve highly dispersed catalytic nanoparticles. During the CNT synthesis process, the LDH precursor is subjected to a reduction step at high temperatures (e.g., 750 °C) in a hydrogen atmosphere. oup.com This process reduces the cobalt ions within the layered structure to metallic cobalt (Co⁰) nanoparticles while the magnesium and aluminum oxides form a stable support, preventing the cobalt particles from agglomerating. oup.comoup.com

These in-situ-formed metallic cobalt nanoparticles are the active catalysts for CNT growth. oup.comoup.comresearchgate.net The platelet-like crystal form of the original LDH can be maintained even after reduction, with the metallic nanoparticles forming within this structure. oup.comoup.com The size and distribution of these cobalt particles, which are critical for determining the structure of the resulting CNTs, are influenced by the composition of the initial LDH precursor. oup.com For instance, using a Co-Mg-Al LDH with a lower cobalt content can lead to smaller and more dispersed catalytic particles, which promotes the formation of single-walled CNTs (SWCNTs). oup.com

Researchers have demonstrated that by controlling the synthesis conditions, such as the flow rate of the carbon source (e.g., C₂H₄ gas), it is possible to modulate the structure of the nanotubes grown from these Co-Mg-Al LDH precursors, switching between multi-walled CNTs (MWCNTs) and SWCNTs with diameters of 4 nm or less. oup.comoup.com

Water Splitting and Oxygen Evolution Reactions (OER)

Binary cobalt-magnesium hydroxide catalysts have been identified as promising, cost-effective materials for the oxygen evolution reaction (OER), which is a key bottleneck in electrochemical water splitting for hydrogen production. electrochemsci.orgresearchgate.netresearchgate.net The efficiency of water electrolysis is often limited by the large overpotential required for the OER. electrochemsci.orgresearchgate.netresearchgate.net Catalysts derived from cobalt and magnesium hydroxides can lower this overpotential and enhance the reaction rate. electrochemsci.orgresearchgate.netresearchgate.net

Studies have shown that the catalytic activity of carbon-supported Co(OH)₂-Mg(OH)₂ systems is highly dependent on the ratio of the two metal hydroxides and the pH at which they are synthesized. electrochemsci.orgresearchgate.netresearchgate.net The highest activity and lowest overpotential are typically achieved with a specific composition, such as a Co(OH)₂ to Mg(OH)₂ ratio of 84:16, prepared at a pH of 9.5. electrochemsci.orgresearchgate.netresearchgate.net

Influence of Synthesis Method and Precursor on Catalytic Activity

The method used to synthesize Cobalt(2+) magnesium hydroxide and its derived oxides has a profound impact on the material's structural properties and, consequently, its catalytic performance.

For Deep Oxidation: The catalytic activity of Co-Mg oxides is strongly linked to the calcination temperature. mdpi.com Synthesis via thermal decomposition of nitrate (B79036) salts at lower temperatures (e.g., 550 °C) favors the formation of the highly active MgCo₂O₄ spinel phase. mdpi.com As the temperature is increased (above 650 °C), this spinel transforms into a less active CoO–MgO solid solution, leading to a decrease in hydrocarbon oxidation activity. mdpi.comresearchgate.net

For OER Catalysis: In the synthesis of Co(OH)₂-Mg(OH)₂ catalysts for water splitting, the pH of the precursor solution is a critical parameter. The pH affects the electrostatic forces between the metal precursors and the carbon support, influencing the amount, crystallinity, and ultimately the catalytic activity of the deposited metal hydroxides. researchgate.net For example, a catalyst synthesized at pH 9.5 showed the highest OER activity compared to those prepared at other pH values like 6, 9, 10, or 12. electrochemsci.orgresearchgate.net The metal composition ratio is also a key factor controlled during synthesis, with an optimal Co(OH)₂ to Mg(OH)₂ ratio of 84:16 yielding the best performance. electrochemsci.orgresearchgate.net

For CNT Synthesis: The preparation method for Co-Mg-Al LDH precursors influences their composition. Synthesis via a homogeneous precipitation method using urea can result in a different final metal ratio compared to a hydrothermal method, which in turn affects the size and distribution of the metallic cobalt nanoparticles formed after reduction and their subsequent effectiveness in catalyzing CNT growth. oup.com

Catalyst Stability and Regeneration Studies

Catalyst stability and the potential for regeneration are critical for practical applications.

For Co-Mg oxide catalysts used in deep oxidation, the structural transformation between the spinel and solid solution phases is a key aspect of their stability and potential regeneration. While high temperatures can lead to deactivation by forming the less active solid solution, it has been shown that this process is partially reversible. mdpi.comresearchgate.net Subjecting a high-temperature calcined solid solution to a subsequent heat treatment at a lower temperature can lead to the partial regeneration of the active spinel phase through reoxidation. mdpi.comresearchgate.net However, this regeneration can also be accompanied by phase segregation. mdpi.com

In other catalytic systems, such as cobalt catalysts for ammonia (B1221849) synthesis, long-term stability tests have shown that the materials can be highly resistant to high temperatures. researchgate.netmdpi.com For instance, a promoted cobalt catalyst showed a decline in activity of less than 10% after long-term heat treatment at 600°C for 436 hours, indicating high thermal stability. researchgate.netmdpi.com Such studies highlight the importance of catalyst design in maintaining textural and structural characteristics over extended operation. researchgate.netmdpi.com While specific long-term stability data for Co-Mg hydroxide in OER is less detailed, the principles of maintaining active phases and resisting structural degradation are universally applicable.

Energy Storage Materials Precursors

Transition metal oxides and hydroxides are widely investigated as electrode materials for energy storage devices like supercapacitors and lithium-ion batteries due to their high theoretical specific capacitance. rsc.orgresearchgate.netnih.gov Materials derived from Cobalt(2+) magnesium hydroxide (1/1/4) precursors fit within this class of materials. The nanostructured design of these materials is a key strategy to enhance their electrochemical performance. rsc.orgresearchgate.net

While direct studies on "Cobalt(2+) magnesium hydroxide (1/1/4)" as a precursor for battery or supercapacitor electrodes are limited, the properties of related materials provide strong indications of its potential. Cobalt hydroxides and oxides are known pseudocapacitive materials, storing charge through fast and reversible Faradaic reactions at the electrode surface. ntu.edu.sg The inclusion of magnesium can be a strategic way to enhance the structural stability of the electrode during repeated charge-discharge cycles. mdpi.com

For example, in nickel-based hydroxides, which are chemically similar to cobalt-based ones, doping with magnesium has been shown to be an effective way to stabilize the crystal structure and improve electrochemical properties. mdpi.com Facile synthesis methods, such as reacting magnesium powder with a cobalt salt solution, can be used to produce nanostructured cobalt-magnesium hydroxides. mdpi.com These precursor materials can then be used to fabricate electrodes. Hierarchical porous structures, which can be created using templates like magnesium hydroxide, are particularly desirable as they provide high surface area and efficient ion transport pathways, leading to higher energy and power densities. acs.org

Thermochemical Heat Storage Systems (Mg(OH)₂/MgO system)

Thermochemical energy storage (TCES) is a promising technology for storing thermal energy, particularly from intermittent sources like solar power and industrial waste heat. The magnesium hydroxide/magnesium oxide (Mg(OH)₂/MgO) reversible reaction is a key system in this field due to its high energy density, use of non-toxic and abundant materials, and cost-effectiveness. The fundamental principle involves an endothermic dehydration reaction for heat storage and an exothermic hydration reaction for heat release.

The dehydration of magnesium hydroxide (Mg(OH)₂) to magnesium oxide (MgO) and water vapor stores thermal energy. This stored heat can be released through the reverse exothermic reaction of MgO hydration. The operating temperature for the dehydration of Mg(OH)₂ typically falls within the range of 300-400°C.

Research has focused on enhancing the performance of the Mg(OH)₂/MgO system. One study investigated the effect of different precursors on the properties of Mg(OH)₂ for thermochemical energy storage. It was found that Mg(OH)₂ precipitated from magnesium acetate (B1210297) dehydrated at a significantly lower temperature (296°C) compared to industrial-grade material (343°C), while storing a comparable amount of energy bl.uk. Furthermore, the acetate-derived material demonstrated a higher average rehydration rate of 97% over five cycles, compared to 87% for the industrial material, which translates to an extra 693 kJ/kg of stored energy bl.uk.

Another approach to improve the heat storage efficiency involves the addition of dopants. For instance, doping magnesium hydroxide with cerium nitrate (Ce(NO₃)₃) and lithium hydroxide (LiOH) has been shown to significantly increase the heat-storage rate by 306-fold and achieve a dehydration conversion of up to 99% researchgate.net. These additives also lowered the onset temperature of dehydration from 337°C to 228°C and reduced the activation energy by 57.7% researchgate.net.

The table below summarizes the impact of different precursors on the dehydration temperature and rehydration efficiency of Mg(OH)₂.

PrecursorDehydration Temperature (°C)Average Rehydration (5 cycles)
Magnesium Acetate29697%
Magnesium Chloride319Not Specified
Industrial Material34387%

Data sourced from a study on the effect of precursors on magnesium hydroxide for thermochemical energy storage bl.uk.

Precursors for Lithium-Ion Battery Cathode Materials

Hydroxide co-precipitation is a widely used method for synthesizing precursor materials for lithium-ion battery cathodes. The properties of the final cathode material, such as particle morphology, size distribution, and electrochemical performance, are significantly influenced by the characteristics of the hydroxide precursor. Cobalt(2+) magnesium hydroxide can serve as a component in the synthesis of these precursors for various cathode active materials.

The synthesis process typically involves the co-precipitation of transition metal hydroxides, followed by a high-temperature calcination step with a lithium source (e.g., LiOH·H₂O or Li₂CO₃) to form the final layered oxide cathode material. For instance, Ni₀.₉₅Mn₀.₀₅(OH)₂ precursor powders have been synthesized and then mixed with LiOH·H₂O at different molar ratios and calcined to produce LiₓNi₀.₉₅Mn₀.₀₅O₂ nih.gov. This highlights the general process where a mixed hydroxide precursor is used to create the final cathode material.

The morphology of the hydroxide precursor is a critical factor. Tailoring the precursor morphology is an effective way to tune the material to be a high-power or high-energy cathode binghamton.edu. For example, in the synthesis of Li- and Mn-rich composite cathode materials, the concentration of ammonium (B1175870) hydroxide during co-precipitation was found to have a significant effect on both the primary particle size and the morphology of the agglomerates binghamton.edu.

The inclusion of cobalt in the hydroxide precursor is common for stabilizing the layered structure and improving the electrochemical properties of cathode materials like Lithium Nickel Manganese Cobalt Oxides (NMC). The general formula for NMC is LiNiₓMnᵧCo₁₋ₓ₋ᵧO₂ wikipedia.org. The synthesis of these materials often starts with a mixed metal hydroxide precursor, such as CoₓNiᵧMn₁₋ₓ₋ᵧ(OH)₂ google.com. The sol-gel method is another technique used to synthesize low-cobalt NCMs, such as LiNi₀.₉Co₀.₀₅Mn₀.₀₂₅Mg₀.₀₂₅O₂, which has shown benefits like lower cation mixing and less particle aggregation compared to co-precipitation derived materials rsc.org.

Adsorption and Remediation Applications

Cobalt(2+) magnesium hydroxide, often in the form of layered double hydroxides (LDHs), is an effective adsorbent for various pollutants due to its high surface area, tunable structure, and anion exchange capacity.

Removal of Metal Ions

Magnesium hydroxide is an effective agent for the removal of heavy metal ions, including cobalt(II), from aqueous solutions. The mechanism of removal is primarily through precipitation of metal hydroxides at an elevated pH. When magnesium hydroxide is added to water, it raises the pH to levels above 8.5, which causes many divalent metals to precipitate as insoluble hydroxides nih.gov.

In the case of cobalt, it precipitates as a hydroxide that is isostructural with brucite (Mg(OH)₂) nih.gov. Studies have shown that magnesium hydroxide powders can effectively remove Co(II) ions from aqueous solutions researchgate.net. The adsorption process has been found to follow pseudo-second-order kinetics, and the equilibrium data fit well with the Langmuir model, indicating monolayer adsorption researchgate.net. One study determined the monolayer adsorption capacity of Co(II) ions on magnesium hydroxide to be 125.00 mg/g at 318 K researchgate.net.

The efficiency of metal ion removal is influenced by several factors, including pH, temperature, contact time, and initial ion concentration. For instance, a composite of microcrystalline cellulose and magnesium hydroxide (MCC–MH) showed a Co(II) removal rate of up to 97.67% under optimal conditions, with a maximum adsorption capacity of 153.84 mg/g researchgate.net.

The table below presents the adsorption capacities of different magnesium hydroxide-based materials for Co(II) removal.

AdsorbentMaximum Adsorption Capacity (mg/g)Optimal pHReference
Magnesium Hydroxide Powder125.00Not Specified researchgate.net
MCC–Magnesium Hydroxide153.846.0–8.0 researchgate.net
Flower-like Magnesium Silicate207.62Not Specified mdpi.com

Adsorption of Organic Dyes

Layered double hydroxides (LDHs), which can be synthesized with various combinations of divalent and trivalent metals including cobalt and magnesium, are excellent adsorbents for removing organic dyes from wastewater. Their high surface area, ease of preparation, and the ability to exchange interlayer anions make them highly effective for this purpose core.ac.uk.

The adsorption process can be influenced by several factors such as temperature, pH, adsorbent mass, and initial dye concentration. The removal percentage of dyes generally increases with an increase in adsorbent mass and initial dye concentration core.ac.ukcore.ac.uk. Calcination of the LDH material can further enhance its adsorption capacity due to an increase in pore size core.ac.ukcore.ac.uk.

For example, MgNiAl-LDH and MgNiFe-LDH have been used to remove the anionic dye Congo red, with the latter showing a maximum adsorption capacity of 5548 mg/g mdpi.com. The adsorption kinetics often follow a pseudo-second-order model, and the equilibrium data can be well-described by the Langmuir isotherm, suggesting monolayer adsorption mdpi.com. The pH of the solution plays a crucial role; for anionic dyes, adsorption is favored at a pH below the point of zero charge (pHpzc) of the LDH, where the surface is positively charged mdpi.com.

The table below shows the maximum adsorption capacities of different LDH materials for various dyes.

AdsorbentDyeMaximum Adsorption Capacity (qₘₐₓ) (mg/g)
MgNiFe-LDHCongo Red5548
MgNiAl-LDHCongo Red4043
MgAl-LDH-NO₃Reactive Blue 19350

Data compiled from studies on the removal of organic dyes using LDH materials mdpi.comtuiasi.ro.

CO₂ Capture and Conversion

Magnesium hydroxide is a promising material for CO₂ capture due to its reactivity with CO₂ to form magnesium carbonate. This process can be part of a cyclic process where Mg(OH)₂ captures CO₂ to form MgCO₃, which can then be regenerated to release CO₂ and reform the sorbent labpartnering.org.

One approach involves the direct reaction of CO₂ with Mg(OH)₂ in the presence of a solvent like sodium glycinate. This process can convert magnesium hydroxide to hydromagnesite (Mg₅(CO₃)₄(OH)₂·4H₂O), achieving a carbon mineralization extent of 75.5% at 90°C rsc.org. This method has the advantage of inherent solvent regeneration, which reduces the energy penalty associated with traditional CO₂ capture technologies rsc.org.

Furthermore, magnesium-based materials, including magnesium nanoparticles, can convert CO₂ into fuels like methane, methanol, and formic acid at ambient conditions using water as the hydrogen source nih.gov. In this process, a layer of magnesium hydroxide forms on the magnesium surface, which then reacts with CO₂ to form basic magnesium carbonate. This carbonate is more soluble than the hydroxide, allowing the reaction to proceed nih.gov.

The addition of magnesium hydroxide to wastewater has also been explored as a method for CO₂ capture. This process enhances the alkalinity of the water, which in turn "locks" CO₂ that would have otherwise been released into the atmosphere planetarytech.com. Field experiments have demonstrated that this method can increase pH and reduce dissolved CO₂, with a rapid return to pre-addition conditions once the dosing is stopped planetarytech.com.

Hydrogen Storage Materials

Magnesium-based materials are considered promising candidates for solid-state hydrogen storage due to their high hydrogen storage capacity, low cost, and abundance. Magnesium hydride (MgH₂) can store up to 7.6 wt% of hydrogen mdpi.com. However, the high temperature required for hydrogen desorption and slow kinetics are major challenges.

Experimental results have shown that the operating temperature of these materials can be adjusted by controlling the gas pressure, allowing for a temperature gradient to be established between the MgH₂ and Mg(OH)₂ compartments dlr.de. During heat release from the thermochemical storage component, temperatures of 300°C have been reached at 9.75 bar, which is sufficient to drive the dehydrogenation of MgH₂ dlr.de.

The addition of cobalt to magnesium-based hydrides can also enhance their hydrogen storage properties. For example, nanostructured Mg₂CoH₅ has been synthesized and shown to have a maximum hydrogen storage capacity of 4.43 wt% researchgate.net. Theoretical calculations suggest that doping perovskite-type MgNiH₃ with cobalt can improve the stability and desorption temperature of the hydride, enhancing its hydrogen storage capabilities researchgate.net.

The table below provides an overview of the hydrogen storage capacities of some magnesium-based materials.

MaterialHydrogen Storage Capacity (wt%)Desorption Temperature (°C)
Pure Mg7.6>300
Nanostructured Mg₂CoH₅4.43~300
Mg₁₄ZnLiH₃₂7.25Ideal (not specified)

Data compiled from reviews and studies on magnesium-based hydrogen storage materials mdpi.comresearchgate.netresearchgate.net.

Flame Retardant Applications (as modifiers for magnesium hydroxide)

The primary mechanism by which magnesium hydroxide acts as a flame retardant is through endothermic decomposition. When heated, it breaks down to form magnesium oxide (MgO) and water vapor. This process absorbs a significant amount of heat, cooling the polymer matrix and slowing down thermal degradation. The released water vapor dilutes flammable gases and oxygen in the gas phase, further inhibiting combustion. The resulting magnesium oxide layer can also act as a thermal barrier on the polymer surface.

Modification with cobalt is theorized to enhance these properties through several mechanisms. The cobalt ions can act as catalysts, promoting the cross-linking and charring of the polymer during combustion. This leads to the formation of a more stable and continuous char layer, which acts as a superior barrier to heat and mass transfer, thereby reducing the heat release rate and smoke production.

Detailed Research Findings

Research into cobalt-aluminum layered double hydroxides (CoAl-LDH) provides a useful analogue for understanding the potential of cobalt-modified magnesium hydroxide. Studies on the use of CoAl-LDH as a flame retardant in various polymers have demonstrated its effectiveness in improving fire resistance.

One comparative study investigated the flame retardancy and smoke suppression of silicone foam composites containing CoAl-LDH and Nickel-Aluminum LDH (NiAl-LDH). The results indicated that the incorporation of these LDHs effectively enhanced the fire safety of the silicone foam. The transition metals were found to participate in the formation of a protective char layer, which is crucial for inhibiting the spread of fire and reducing smoke release.

The data from these studies highlight the potential of cobalt-containing layered hydroxides to act as effective flame retardant modifiers. The key fire safety parameters improved by the addition of these materials are summarized in the tables below.

Table 1: Cone Calorimetry Data for Polypropylene (PP) Composites with Organo-CoAl-LDH
MaterialPeak Heat Release Rate (pHRR) (kW/m²)Total Heat Release (THR) (MJ/m²)Time to Ignition (TTI) (s)
Pure PP120011065
PP + 5 wt% O-CoAl-LDH6509560
PP + 10 wt% O-CoAl-LDH5809058
Table 2: Flame Retardancy and Smoke Suppression of Silicone Foam (SiF) Composites
MaterialLimiting Oxygen Index (LOI) (%)Peak Heat Release Rate (pHRR) (kW/m²)Total Smoke Production (TSP) (m²)
Pure SiF24.528025.8
SiF + 5 phr CoAl-LDH28.021018.5
SiF + 5 phr NiAl-LDH29.519516.2

These findings underscore the potential of cobalt-modified magnesium hydroxide as a functional additive in flame retardant applications. The catalytic charring and barrier effects offered by the cobalt component can lead to significant improvements in the fire safety of polymeric materials, reducing heat release and smoke production during a fire.

Advanced Research Directions and Future Perspectives

Tailoring Morphology and Nanostructure for Enhanced Performance

The performance of Cobalt(2+) magnesium hydroxide (B78521) (1/1/4) is intrinsically linked to its morphology and nanostructure. Researchers are investigating various synthesis methods to control these features with high precision. Techniques such as hydrothermal synthesis, co-precipitation, and the use of surfactants and templates are being employed to create diverse nanostructures, including nanosheets, nanowires, and hierarchical assemblies. royalsocietypublishing.orgnih.gov The rationale behind this approach is that by controlling the size, shape, and orientation of the crystals, it is possible to significantly increase the active surface area, improve ion and electron transport, and ultimately enhance the material's catalytic, electrochemical, and adsorptive properties. acs.org

For instance, the use of different surfactants during synthesis can lead to the formation of distinct morphologies like wrinkle-like, cauliflower-like, or net-like structures in layered double hydroxides (LDHs), a class of materials to which Cobalt(2+) magnesium hydroxide (1/1/4) belongs. royalsocietypublishing.orgnih.gov These tailored structures have demonstrated superior performance in applications such as supercapacitors. royalsocietypublishing.orgnih.gov The relationship between the synthesis parameters, the resulting morphology, and the final performance is a key area of investigation, with the goal of establishing clear structure-property-performance relationships.

Table 1: Influence of Synthesis Parameters on Nanostructure and Performance

Synthesis ParameterEffect on NanostructureImpact on Performance
TemperatureInfluences crystallinity and crystal sizeAffects catalytic activity and stability
pHControls precipitation rate and phase purityDetermines surface charge and adsorption capacity
Precursor ConcentrationAffects nucleation and growth ratesInfluences particle size and surface area
Surfactants/TemplatesDirects the formation of specific morphologies (e.g., nanosheets, nanowires)Enhances surface area and accessibility of active sites

In-situ Characterization Techniques for Real-time Process Monitoring

Understanding the formation mechanism of Cobalt(2+) magnesium hydroxide (1/1/4) is crucial for optimizing its synthesis and properties. Traditional characterization techniques provide a snapshot of the material after the reaction is complete. However, in-situ characterization techniques allow researchers to monitor the chemical and physical transformations in real-time, providing invaluable insights into the nucleation, growth, and self-assembly processes. nih.gov

Techniques such as in-situ X-ray diffraction (XRD), Raman spectroscopy, and transmission electron microscopy (TEM) are being utilized to observe the evolution of the crystal structure, phase composition, and morphology during synthesis. researchgate.net This real-time data enables a deeper understanding of the reaction kinetics and the influence of various parameters on the final product. For example, in-situ studies can reveal the intermediate phases that form, the rate of crystal growth in different directions, and how these factors are affected by changes in temperature or pH. This knowledge is instrumental in developing more efficient and controlled synthesis protocols.

Development of Novel Hybrid and Composite Materials

To further expand the application range of Cobalt(2+) magnesium hydroxide (1/1/4), researchers are developing hybrid and composite materials. This involves combining the hydroxide with other functional materials such as carbon nanotubes, graphene, conductive polymers, and metal oxides. rsc.orgresearchgate.net The goal is to create multifunctional materials that leverage the unique properties of each component.

Addressing Scale-Up and Industrial Feasibility

While laboratory-scale synthesis of Cobalt(2+) magnesium hydroxide (1/1/4) with tailored properties is well-established, the transition to large-scale industrial production presents significant challenges. researchgate.net Researchers are actively working on developing scalable and cost-effective synthesis methods that can consistently produce high-quality material. This involves moving from batch processes to continuous flow reactors and optimizing parameters such as reaction time, temperature, and mixing to ensure product uniformity. acs.org

The economic feasibility of industrial production is also a major consideration. This includes the cost of raw materials, energy consumption, and waste management. Life cycle assessment (LCA) studies are being conducted to evaluate the environmental impact of different production routes and to identify opportunities for more sustainable manufacturing processes. The development of efficient recycling and regeneration methods for the material after its use is another important aspect of ensuring its long-term industrial viability.

Synergistic Effects of Multi-Component Systems

Cobalt(2+) magnesium hydroxide (1/1/4) is itself a multi-component system, and the synergistic interactions between the cobalt and magnesium ions are fundamental to its properties. Future research will delve deeper into understanding and exploiting these synergies. By precisely controlling the ratio of cobalt to magnesium, it is possible to tune the electronic structure and surface chemistry of the material. researchgate.net

Furthermore, the introduction of other metal ions (dopants) into the hydroxide lattice can create additional synergistic effects. These dopants can modify the crystal structure, create defects, and alter the redox properties of the material, leading to enhanced performance in specific applications. nih.gov For example, doping with a third metal can improve the catalytic activity for certain reactions or enhance the stability of the material under harsh operating conditions. A systematic investigation of the effects of different dopants and their concentrations will be crucial for designing next-generation multi-component hydroxide materials with tailored functionalities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.